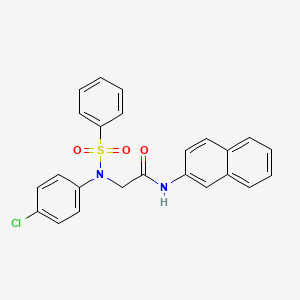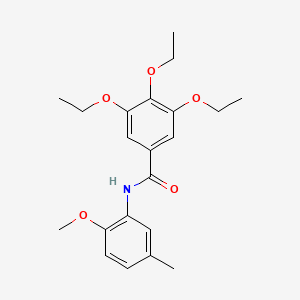![molecular formula C16H30N2O B5966070 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966070.png)
2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as CYT387, and it has been found to have a wide range of potential applications in the field of medicine. In
作用机制
The mechanism of action of 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol involves the inhibition of the JAK2 protein. This protein is involved in the signaling pathways that regulate the growth and differentiation of cells. In patients with myelofibrosis, the JAK2 protein is often overactive, which can lead to the development of abnormal blood cells and the enlargement of the spleen. By inhibiting the activity of JAK2, CYT387 can help to reduce these symptoms and improve overall survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol have been extensively studied. In addition to its effects on the JAK2 protein, CYT387 has been found to have anti-inflammatory properties and can help to regulate the immune system. It has also been shown to have a positive effect on bone marrow function and can help to stimulate the production of healthy blood cells.
实验室实验的优点和局限性
One of the main advantages of using 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol in lab experiments is its specificity. This compound has a high affinity for the JAK2 protein, which means that it can be used to selectively inhibit this protein without affecting other signaling pathways. However, one of the limitations of using CYT387 in lab experiments is its low solubility. This can make it difficult to administer the compound in high doses, which may be necessary for certain experiments.
未来方向
There are many potential future directions for the research and development of 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol. One area of research is the development of new derivatives of this compound that may have improved solubility and bioavailability. Another area of research is the exploration of the potential applications of CYT387 in other types of cancer and inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on the immune system and bone marrow function.
Conclusion
2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol is a chemical compound that has shown great promise in the field of medicine. Its ability to selectively inhibit the JAK2 protein has made it a promising candidate for the treatment of myelofibrosis, and there is ongoing research into its potential applications in other diseases. While there are limitations to using CYT387 in lab experiments, its specificity and potential benefits make it an important area of research for the future.
合成方法
The synthesis method for 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol involves the reaction of 1-cyclohexyl-4-(cyclopropylmethyl)piperazine with ethylene oxide. This reaction produces the desired compound, which can then be purified through various methods such as column chromatography.
科学研究应用
2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol has been found to have a wide range of potential applications in the field of medicine. One of the most promising applications is in the treatment of myelofibrosis, a rare type of blood cancer. CYT387 has been shown to inhibit the activity of the JAK2 protein, which is often overactive in patients with myelofibrosis. This inhibition can lead to a reduction in the size of the spleen, an improvement in symptoms, and an increase in overall survival.
属性
IUPAC Name |
2-[1-cyclohexyl-4-(cyclopropylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c19-11-8-16-13-17(12-14-6-7-14)9-10-18(16)15-4-2-1-3-5-15/h14-16,19H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPNHQTGPIWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1'-benzyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B5965991.png)

![N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B5966016.png)
![3-(4-fluorophenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B5966021.png)
![methyl 2-[({2-[2-(4-bromo-2-chlorophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966025.png)
![2-butyryl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966035.png)
![3-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5966043.png)
![2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5966053.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5966063.png)
![(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5966068.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide](/img/structure/B5966077.png)
![2-bromo-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5966085.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B5966087.png)